molecular formula C9H10N4O4 B143261 2-Propanone, (2,4-dinitrophenyl)hydrazone CAS No. 1567-89-1

2-Propanone, (2,4-dinitrophenyl)hydrazone

Cat. No. B143261
CAS RN: 1567-89-1
M. Wt: 238.2 g/mol
InChI Key: YGIXYAIGWMAGIB-UHFFFAOYSA-N
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Description

“2-Propanone, (2,4-dinitrophenyl)hydrazone” is a dinitrophenylhydrazone (DNPH) derivative of an aliphatic ketone . It has the molecular formula C9H10N4O4 . This compound has been found in mainstream cigarette smoke and has shown inhibitory activity towards soybean lipoxygenase and renal prostaglandin synthetase .


Synthesis Analysis

A series of novel hydrazone compounds have been synthesized by the condensation of hydrazines and different substituted salicylaldehydes at a molar ratio of 1:1 in one-step reaction . The synthesized compounds were characterized by FT-IR, ESI-MS, 1H NMR, and single crystal x-ray diffraction .


Molecular Structure Analysis

The molecular structure of “2-Propanone, (2,4-dinitrophenyl)hydrazone” can be represented by the InChI string: InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3 . The molecular weight of the compound is 238.20 g/mol .


Chemical Reactions Analysis

The reaction of “2-Propanone, (2,4-dinitrophenyl)hydrazone” is known as a condensation reaction . The product from the reaction with ethanal would be called ethanal 2,4-dinitrophenylhydrazone; from propanone, you would get propanone 2,4-dinitrophenylhydrazone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propanone, (2,4-dinitrophenyl)hydrazone” can be obtained from its molecular structure. The compound has a molecular weight of 238.20 g/mol . The IUPAC name of the compound is 2,4-dinitro-N-(propan-2-ylideneamino)aniline .

Scientific Research Applications

Summary of the Application

The compound “2-Propanone, (2,4-dinitrophenyl)hydrazone” is used in the synthesis of hydrazones, quinazolines, and Schiff bases. These compounds are very attractive in medicinal chemistry due to their broad spectrum of biological activities .

Methods of Application or Experimental Procedures

A mixture of 2,3- or 2,4-dihydroxybenzaldehyde and isonicotinic or nicotinic hydrazide in 50 mL of methanol was refluxed with continuous stirring for 3 h. The obtained solution was cooled and after several days, the crystalline product was filtered and dried in a desiccator up to a constant weight .

Results or Outcomes

The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .

2. Stability Determination for Cyclized 2,4-Dinitrophenyl Hydrazone Derivative of Glucose

Summary of the Application

The compound “2-Propanone, (2,4-dinitrophenyl)hydrazone” is used in a modified derivatization procedure to aid in the spectrophotometric analysis of glucose .

Methods of Application or Experimental Procedures

The derivatization procedure was customized to perform the product work-up step under acidic conditions. The proton-rich media resulted in direct reduction of the Schiff’s base with concomitant intramolecular rearrangement of the product to yield a stable cyclized DNPH-glucose derivative .

Results or Outcomes

The derivative revealed extended stability in spiked plasma samples which suggests a potential to employ the described procedure for glucose analysis and detection in biological samples .

3. Reaction Monitoring Using a Chemometric Approach

Summary of the Application

The compound “2-Propanone, (2,4-dinitrophenyl)hydrazone” is used in the synthesis of hydrazones, quinazolines, and Schiff bases. A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Methods of Application or Experimental Procedures

Mechanochemical and vapour-mediated reactions are followed by ex situ powder X-ray diffraction and IR-ATR methods, respectively .

Results or Outcomes

The chemometric analysis of these data using principal component analysis provided an insight into the reaction profiles and reaction times .

4. Addition-Elimination Reactions of Aldehydes and Ketones

Summary of the Application

The compound “2-Propanone, (2,4-dinitrophenyl)hydrazone” is used in addition-elimination reactions of aldehydes and ketones .

Methods of Application or Experimental Procedures

Add either a few drops of the aldehyde or ketone, or possibly a solution of the aldehyde or ketone in methanol, to the Brady’s reagent. A bright orange or yellow precipitate shows the presence of the carbon-oxygen double bond in an aldehyde or ketone .

Results or Outcomes

The overall reaction is given by the equation: R and R’ can be any combination of hydrogen or hydrocarbon groups (such as alkyl groups). If at least one of them is a hydrogen, then the original compound is an aldehyde. If both are hydrocarbon groups, then it is a ketone .

5. Reaction Monitoring Using a Chemometric Approach

Summary of the Application

The compound “2-Propanone, (2,4-dinitrophenyl)hydrazone” is used in the synthesis of hydrazones, quinazolines, and Schiff bases. A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Methods of Application or Experimental Procedures

Mechanochemical and vapour-mediated reactions are followed by ex situ powder X-ray diffraction and IR-ATR methods, respectively .

Results or Outcomes

The chemometric analysis of these data using principal component analysis provided an insight into the reaction profiles and reaction times .

6. Addition-Elimination Reactions of Aldehydes and Ketones

Summary of the Application

The compound “2-Propanone, (2,4-dinitrophenyl)hydrazone” is used in addition-elimination reactions of aldehydes and ketones .

Methods of Application or Experimental Procedures

Add either a few drops of the aldehyde or ketone, or possibly a solution of the aldehyde or ketone in methanol, to the Brady’s reagent. A bright orange or yellow precipitate shows the presence of the carbon-oxygen double bond in an aldehyde or ketone .

Results or Outcomes

The overall reaction is given by the equation: R and R’ can be any combination of hydrogen or hydrocarbon groups (such as alkyl groups). If at least one of them is a hydrogen, then the original compound is an aldehyde. If both are hydrocarbon groups, then it is a ketone .

Safety And Hazards

“2-Propanone, (2,4-dinitrophenyl)hydrazone” is a flammable solid and is harmful if swallowed . It should be kept away from heat, sparks, open flames, and hot surfaces. No smoking is allowed when handling this substance. It is recommended to use explosion-proof electrical, ventilating, and lighting equipment. Hands should be washed thoroughly after handling .

properties

IUPAC Name

2,4-dinitro-N-(propan-2-ylideneamino)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIXYAIGWMAGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061788
Record name 2-Propanone, (2,4-dinitrophenyl)hydrazone
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Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanone, (2,4-dinitrophenyl)hydrazone

CAS RN

1567-89-1
Record name 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone
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Record name 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Kovác̆ik, K Linek, R Sandtnerová - Carbohydrate Research, 1974 - Elsevier
Hydrazones are useful derivatives for the identification and isolation of reducing carbohydrates, mainly those crystallizing only with difficulty or that have not been crystallized (such as …
Number of citations: 11 www.sciencedirect.com
CG Swain, RA Wiles, RFW Bader - Journal of the American …, 1961 - ACS Publications
Differences between proton and hydride transfers are discussed. Theoretical reasons are given for expecting ks/ko isotope effects to increase markedly on introduction of electron-…
Number of citations: 97 pubs.acs.org

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